

Application Note: Solid-Phase Extraction (SPE) for Glyphosate-Isopropylammonium in Water Samples

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Compound of Interest

Compound Name: Glyphosate-isopropylammonium

Cat. No.: B166189

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Introduction

Glyphosate, the active ingredient in many broad-spectrum herbicides, and its primary metabolite, aminomethylphosphonic acid (AMPA), are compounds of significant environmental concern due to their widespread use and potential to contaminate water sources.^{[1][2]} The isopropylammonium salt is a common formulation of glyphosate. Due to their high polarity and solubility in water, the extraction and analysis of glyphosate and AMPA from aqueous matrices present analytical challenges.^{[1][3][4]} Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively cleans up and concentrates these analytes from water samples, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.^[1] This application note provides a detailed protocol for the determination of glyphosate and AMPA in water samples using SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology often involves a derivatization step to improve the retention of these polar compounds on SPE sorbents and enhance their chromatographic separation.^{[2][4]}

Principle

The accurate analysis of glyphosate and AMPA in water at low concentrations typically requires a derivatization step with 9-fluorenylmethylchloroformate (FMOC-Cl).^{[2][4][5]} This process renders the highly polar analytes less polar, facilitating their retention on reversed-phase SPE cartridges and improving their chromatographic performance.^{[2][4]} The derivatized analytes are

then extracted and concentrated from the water sample using an SPE cartridge. After elution from the cartridge, the extract is analyzed by LC-MS/MS, which offers high selectivity and sensitivity for the quantification of the target compounds.[6][7] The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in extraction recovery, ensuring accurate quantification.[1][3]

Experimental Protocols

1. Offline SPE Protocol with Derivatization

This protocol is a general method suitable for various types of water samples (drinking, ground, and surface water).

Materials and Reagents:

- SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent reversed-phase cartridges.
- Glyphosate and AMPA analytical standards
- Isotopically labeled internal standards (e.g., Glyphosate-13C,15N, Glyphosate-d2)[1][3]
- 9-fluorenylmethylchloroformate (FMOC-Cl) solution (20 mM in acetonitrile)[8]
- Sodium tetraborate buffer (30 g/L)[8]
- EDTA solution (0.1 M)[8]
- Phosphoric acid[8]
- Ammonium acetate[8]
- Methanol (LC-MS grade)[3]
- Acetonitrile (LC-MS grade)[8]
- Ultrapure water[8]

- Formic acid[3]
- Hydrochloric acid[6]
- Polypropylene tubes and vials to prevent analyte adsorption[1]

Sample Preparation and Derivatization:

- Filter the water sample through a 0.45 μm filter to remove particulate matter.
- For samples with potential metal chelating agents, an acidification step to pH 1 with HCl, followed by neutralization, may be necessary to improve glyphosate availability for derivatization.[6]
- To a 10 mL aliquot of the water sample in a polypropylene tube, add a known amount of the internal standard solution.[1]
- Add 1 mL of 0.1 M EDTA solution and 2 mL of 30 g/L sodium tetraborate buffer.[8]
- Add 1 mL of 20 mM FMOC-Cl solution in acetonitrile.[8]
- Vortex the mixture and allow it to react for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete derivatization.

Solid-Phase Extraction Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[3]
- Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]
- Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.[3]
- Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.[3]

- Elution: Elute the derivatized analytes from the cartridge with 5 mL of methanol into a clean polypropylene tube.[3]
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45-55°C.[3] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[3]

2. Online SPE Protocol

Online SPE systems offer a high degree of automation, reducing sample handling and potential for error. The following is a generalized workflow.

Instrumentation:

- LC system with an online SPE module (e.g., Agilent 1200 Infinity Series Online SPE Solution)[8]
- Triple Quadrupole Mass Spectrometer[8]

Procedure:

- The water sample, after offline derivatization with FMOC-Cl as described above, is placed in the autosampler.[8]
- A defined volume of the derivatized sample is automatically injected onto an SPE cartridge within the online system.
- The system automatically performs the loading, washing, and elution steps. The excess derivatization reagent can be diverted to waste during the loading step to protect the analytical column.[8]
- The eluted analytes are directly transferred to the analytical LC column for separation and subsequent detection by the mass spectrometer.

Data Presentation

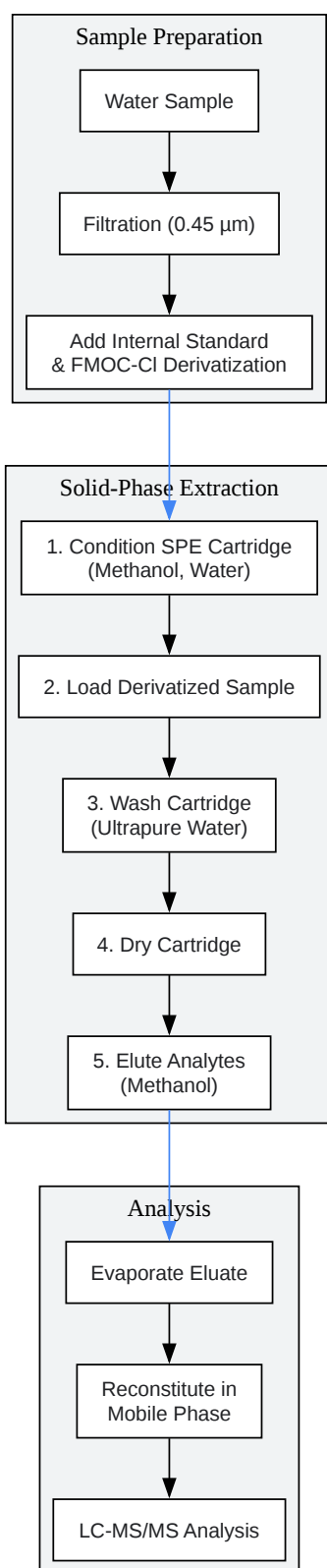
Table 1: Quantitative Performance Data for Glyphosate and AMPA Analysis

| Parameter | Glyphosate | AMPA | Reference |
|--|-----------------|-------------|-----------|
| Linearity (R^2) (100-1,000 ng/L) | 0.9997 | 0.9997 | [8] |
| Recovery (at 100 ng/L) | 101.1% | 104.1% | [2] |
| Recovery (in natural waters) | 90.37 - 101.70% | - | [5] |
| Limit of Detection (LOD) | < 0.01 µg/L | < 0.01 µg/L | [8] |
| 3 ng/L | 4 ng/L | [2] | |
| 0.07 µg/L | - | [5] | |
| Limit of Quantification (LOQ) | 0.24 µg/L | - | [5] |
| Area Precision (RSD at 100-1,000 ng/L) | < 5% | < 5% | [8] |
| Retention Time Precision (RSD) | 0.111% | 0.111% | [8] |

Table 2: LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode | Reference |
|--------------------------------------|---------------------|-------------------|----------------------|-----------------|---------------------|
| Glyphosate-FMOC | 390.0 | 168.0 | 10 | Negative ESI | [8] |
| AMPA-FMOC | 332.0 | 109.8 | 10 | Negative ESI | [8] |
| Glyphosate-FMOC Internal Standard | 392.0 | 170.0 | 10 | Negative ESI | [8] |
| AMPA-FMOC Internal Standard | 334.0 | 111.8 | 10 | Negative ESI | [8] |

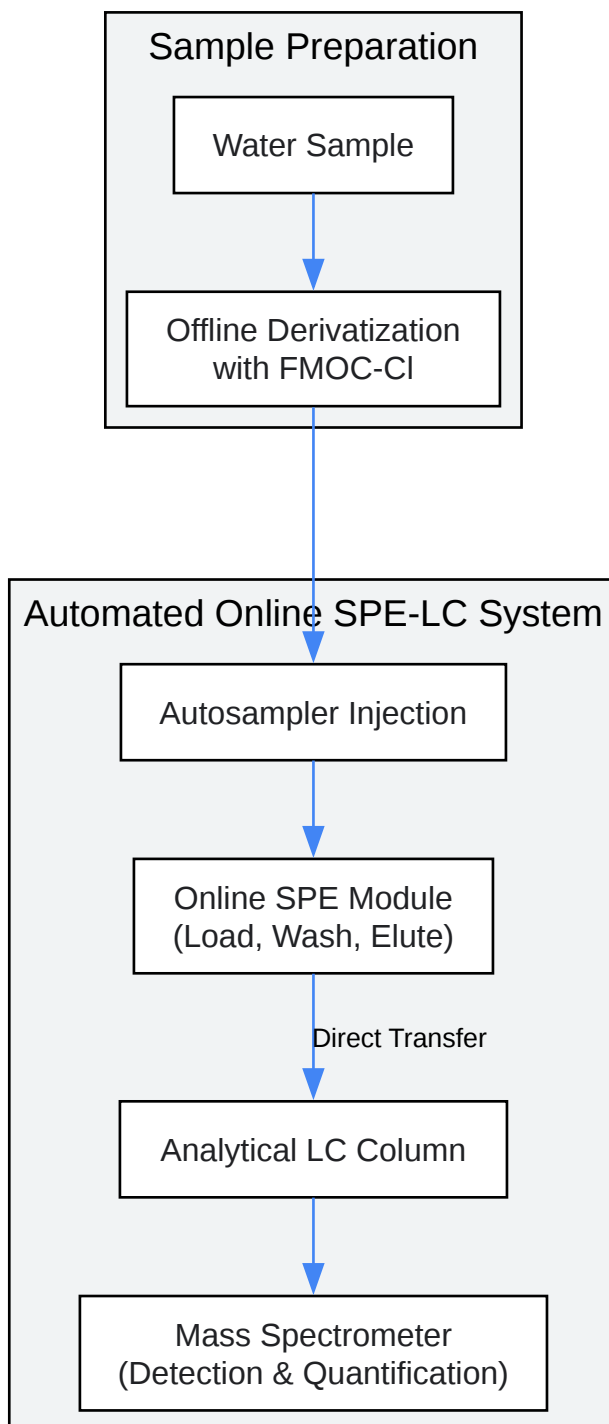
Visualizations



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Caption: Offline SPE workflow for glyphosate analysis in water.

Online SPE Workflow

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Caption: Automated online SPE workflow for glyphosate analysis.

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